molecular formula C5H4ClNOS B1338529 4-Methyl-1,3-thiazole-5-carbonyl chloride CAS No. 54237-09-1

4-Methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1338529
CAS No.: 54237-09-1
M. Wt: 161.61 g/mol
InChI Key: APAGQLRKTYECIT-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

4-Methyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“4-Methyl-1,3-thiazole-5-carbonyl chloride” is classified as dangerous, with hazard statements including EUH014, EUH029, H290, H314, and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of 4-Methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-Methyl-1,3-thiazole-5-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

    Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,3-thiazole-5-sulfonyl chloride
  • 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid

Uniqueness

4-Methyl-1,3-thiazole-5-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry. The presence of both the thiazole ring and the carbonyl chloride group provides a unique combination of properties that are not commonly found in other compounds .

Properties

IUPAC Name

4-methyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAGQLRKTYECIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499516
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-09-1
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,3-thiazole-5-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar apparatus to Example 1, 7.2 g (0.05 mole) of 4-methylthiazole-5-carboxylic acid were suspended in 100 ml of toluene, followed by the addition of 0.02 g of hexamethylphosphoramide Under heating and reflux, phosgene was blown at a rate of 1.2 l/hr for 2.5 hours (0.13 mole). After completion of the blowing, stirring was continued for additional 2 hours. After completion of the reaction, the reaction mixture was filtered and the filtrate was concentrated to obtain 8.0 g of 4-methylthiazole-5-carboxylic acid chloride. Its purity and yield were 99.2% an d99.0%, respectively. NMR (δCDCl 3/TMS, ppm): 2.88(3H,s).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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